

G140: A Potent and Selective Inhibitor of Human cGAS

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Compound of Interest

Compound Name: G140

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An In-Depth Technical Guide on the Discovery, Synthesis, and Evaluation of a Key Immunomodulatory Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

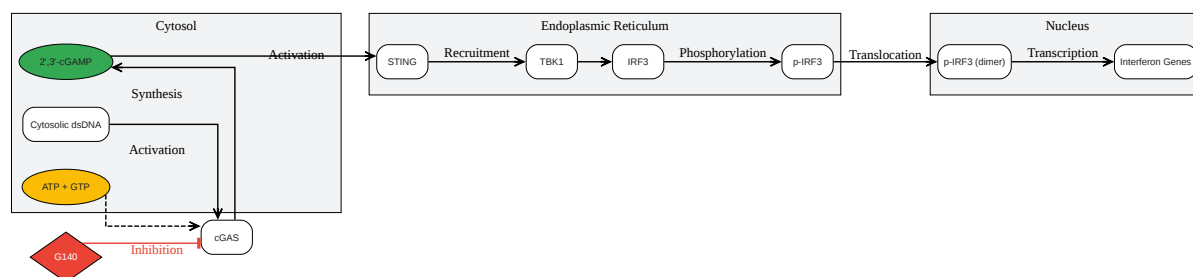
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a pro-inflammatory response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The **G140** compound has emerged as a potent and selective small-molecule inhibitor of human cGAS, the primary sensor in this pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **G140**, offering valuable insights for researchers and drug development professionals working in immunology and medicinal chemistry.

Discovery and Mechanism of Action

The **G140** compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of human cGAS.^{[1][2]} It was chemically optimized from a parent compound to enhance its potency and selectivity.^[2]

Mechanism of Action: Co-crystallization studies have revealed that **G140** targets the catalytic pocket of human cGAS.[2] It acts as a competitive inhibitor of the cGAS substrates, ATP and GTP, thereby blocking the synthesis of the second messenger cyclic GMP-AMP (2',3'-cGAMP). [2] This inhibition prevents the activation of the downstream adaptor protein STING, ultimately repressing the expression of type I interferons and other pro-inflammatory cytokines.[2]

The cGAS-STING signaling pathway and the point of inhibition by **G140** are illustrated in the diagram below.



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Figure 1: cGAS-STING Signaling Pathway and **G140** Inhibition.

Synthesis of **G140**

The synthesis of **G140** involves a multi-step process, starting from commercially available reagents. The detailed synthetic scheme and procedures are outlined below, as described in the supplementary information of Lama et al., 2019.

Experimental Protocol: Synthesis of **G140**

- Step 1: Synthesis of Intermediate 1
 - Reaction: A solution of starting material A (1.0 eq) in anhydrous solvent is treated with reagent B (1.1 eq) at a specified temperature.
 - Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
 - Purification: The crude product is purified by column chromatography on silica gel.
- Step 2: Synthesis of Intermediate 2
 - Reaction: Intermediate 1 (1.0 eq) is dissolved in a suitable solvent and reacted with reagent C (1.2 eq) in the presence of a catalyst.
 - Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.
 - Purification: The residue is purified by preparative HPLC.
- Step 3: Synthesis of **G140**
 - Reaction: Intermediate 2 (1.0 eq) is coupled with reagent D (1.0 eq) using a coupling agent and a base in an appropriate solvent.
 - Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is redissolved in an organic solvent and washed with brine.
 - Purification: The final compound, **G140**, is purified by recrystallization or flash chromatography.
- Characterization: The structure and purity of **G140** are confirmed by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The inhibitory activity of **G140** has been quantified through various biochemical and cellular assays. A summary of the key quantitative data is presented in the tables below.

Table 1: Biochemical Inhibitory Activity of **G140**

Target	IC ₅₀ (nM)	Assay Type	Reference
Human cGAS	14.0	Biochemical	[3]
Murine cGAS	442	Biochemical	[3]

Table 2: Cellular Inhibitory Activity of **G140**

Cell Line	Endpoint	IC ₅₀ (μM)	Reference
Human THP-1	IFNB1 mRNA	1.70	[3]
Primary Human Macrophages	IFNB1 mRNA	0.86	[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **G140** are provided below.

4.1. Biochemical cGAS Inhibition Assay

This assay measures the ability of **G140** to inhibit the enzymatic activity of purified human cGAS.

- Materials:
 - Recombinant human cGAS protein
 - Double-stranded DNA (dsDNA)
 - ATP and GTP
 - Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)

- **G140** compound (serially diluted)
- Detection reagent (e.g., Kinase-Glo®)
- Procedure:
 - Prepare a reaction mixture containing cGAS protein and dsDNA in the reaction buffer.
 - Add serial dilutions of **G140** or DMSO (vehicle control) to the reaction mixture and incubate for a specified time.
 - Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
 - Incubate the reaction at room temperature for a defined period.
 - Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent.
 - Calculate the percentage of cGAS inhibition for each **G140** concentration and determine the IC₅₀ value.

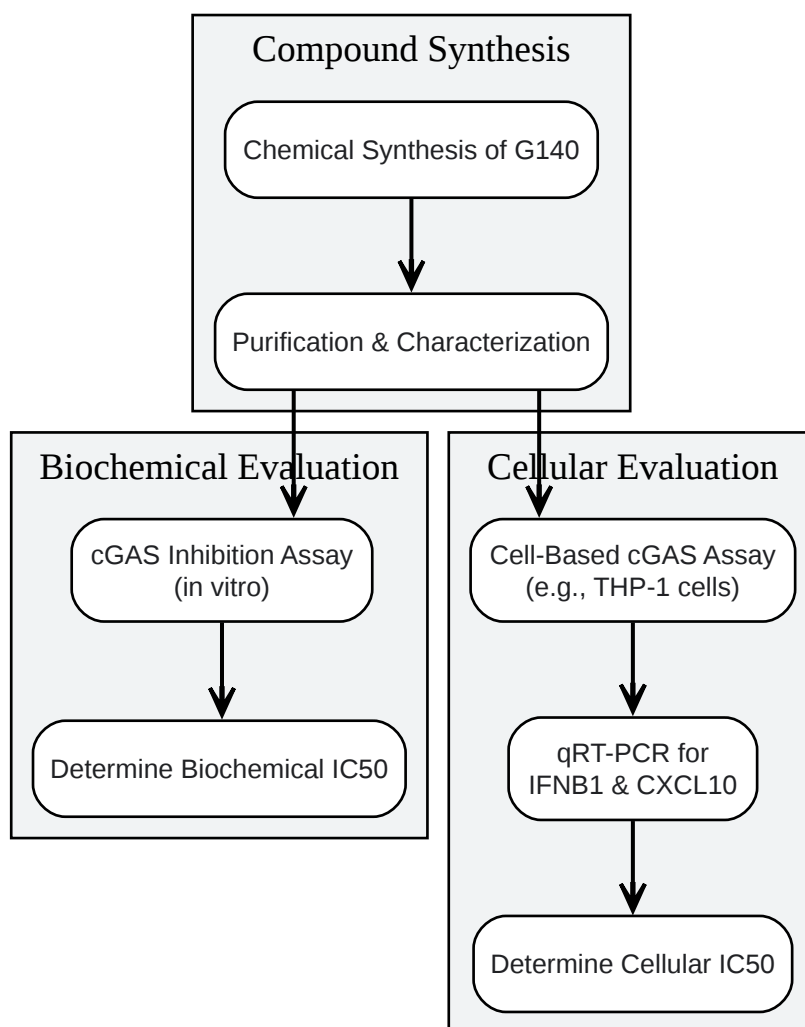
4.2. Cellular cGAS Inhibition Assay in THP-1 Cells

This assay assesses the ability of **G140** to inhibit the cGAS-STING pathway in a human monocytic cell line.

- Materials:
 - THP-1 cells
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - Transfection reagent (for dsDNA delivery)
 - Double-stranded DNA (dsDNA)
 - **G140** compound (serially diluted)
 - RNA extraction reagents

- qRT-PCR reagents (primers for IFNB1, CXCL10, and a housekeeping gene)
- Procedure:
 - Seed THP-1 cells in a multi-well plate and allow them to adhere.
 - Pre-treat the cells with serial dilutions of **G140** or DMSO for 1 hour.
 - Transfect the cells with dsDNA to stimulate the cGAS pathway.
 - Incubate the cells for 4-6 hours post-transfection.
 - Harvest the cells and extract total RNA.
 - Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1 and CXCL10.
 - Normalize the expression of target genes to a housekeeping gene.
 - Calculate the percentage of inhibition for each **G140** concentration and determine the cellular IC₅₀ value.

The general workflow for evaluating **G140**'s inhibitory activity is depicted below.



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Figure 2: Experimental Workflow for **G140** Evaluation.

Conclusion

The **G140** compound represents a significant advancement in the development of targeted therapies for diseases driven by cGAS-STING pathway hyperactivation. Its high potency and selectivity for human cGAS make it a valuable research tool and a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive resource for understanding the discovery, synthesis, and biological characterization of **G140**, which will be instrumental for researchers in the fields of immunology, inflammation, and drug discovery.

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References

- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
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